N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a diethylaminoethyl group, an ethoxybenzo[d]thiazolyl moiety, and a nitrobenzamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of an appropriate thiourea derivative with an ortho-substituted aniline under acidic conditions.
Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction using an appropriate alkyl halide and a base.
Nitration of the benzamide: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Formation of the diethylaminoethyl group: This step involves the alkylation of the intermediate with diethylamine under basic conditions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Aminobenzamide derivatives: Formed from the reduction of the nitro group.
Substituted benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s diethylaminoethyl group may facilitate its binding to biological membranes, while the nitrobenzamide moiety can interact with nucleophilic sites in proteins or nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-aminobenzamide hydrochloride: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and stability, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)13-14-25(21(27)16-7-9-17(10-8-16)26(28)29)22-23-19-12-11-18(30-6-3)15-20(19)31-22;/h7-12,15H,4-6,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUDDWMUISUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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